

N-Methylpyrrolidone (CAS 872-50-4): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N-Methylpyrrolidone*

Cat. No.: *B133300*

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N-Methyl-2-pyrrolidone (NMP) is a powerful, polar aprotic organic solvent with a well-established presence in a multitude of industrial and research applications.^{[1][2][3]} Characterized by its high boiling point, low volatility, and excellent chemical and thermal stability, NMP is a versatile solvent for a wide array of organic and inorganic compounds.^{[2][4]} ^[5] This technical guide provides an in-depth overview of **N-Methylpyrrolidone**, focusing on its core properties, synthesis, applications in research and drug development, safety considerations, and detailed experimental protocols.

Physicochemical Properties

NMP is a colorless to light-yellow liquid with a faint amine-like odor.^{[6][7]} It is fully miscible with water and most common organic solvents, including alcohols, ethers, ketones, and aromatic hydrocarbons.^{[1][2][5]} This high degree of miscibility, coupled with its strong solvency, makes it an invaluable medium for a variety of chemical processes.^{[4][5]}

Table 1: Physicochemical Properties of **N-Methylpyrrolidone**

Property	Value	Reference(s)
Molecular Formula	C5H9NO	[1][8]
Molar Mass	99.133 g·mol ⁻¹	[1]
CAS Number	872-50-4	[1]
Appearance	Colorless to slightly yellow liquid	[1][6]
Density	1.028 g/cm ³ at 25 °C	[1]
Melting Point	-24 °C	[1]
Boiling Point	202 to 204 °C	[1]
Flash Point	91 °C (Closed Cup)	[1][6]
Autoignition Temperature	245 °C	[6]
Vapor Pressure	0.324 hPa at 20 °C	[5][6]
Viscosity	1.661 mPa·s at 25 °C	[5][6]
log P (Octanol/Water)	-0.40	[1]
Solubility in Water	Miscible	[1]

Synthesis of N-Methylpyrrolidone

The primary industrial synthesis of NMP involves the reaction of gamma-butyrolactone (GBL) with methylamine.[1][6][9] This process is a classic ester-to-amide conversion that can be carried out in a batch or continuous-flow reactor.[2]

The reaction typically proceeds in two stages:

- **Ring Opening and Amide Formation:** Gamma-butyrolactone reacts with methylamine in a nucleophilic addition reaction to form an intermediate, N-methyl-γ-hydroxybutanamide.[2] This initial step is reversible and can be conducted at lower temperatures and pressures.[2]
- **Dehydration and Cyclization:** The intermediate undergoes dehydration and cyclization at elevated temperatures and pressures to yield **N-Methylpyrrolidone** and water.[2]

Alternative, less common synthesis routes include the partial hydrogenation of N-methylsuccinimide and the reaction of acrylonitrile with methylamine followed by hydrolysis.^[1] A bio-based approach has also been explored, involving the one-pot cyclization and methylation of γ -aminobutyric acid (GABA), which can be derived from glutamic acid.^[8]

Applications in Research and Drug Development

NMP's unique properties make it a valuable tool in the pharmaceutical and research sectors. Its high solvency for a wide range of compounds, including many poorly soluble drugs, is a key advantage.^{[5][10][11]}

Drug Solubilization and Formulation

NMP is an effective solubilizing agent for parenteral, oral, and topical drug formulations.^{[1][10]} It has been shown to significantly enhance the solubility of poorly water-soluble drugs, with studies demonstrating solubility enhancements of up to 800-fold in a 20% v/v NMP-water solution.^{[12][13]} The mechanism of solubilization is believed to be a combination of its cosolvent effects and its ability to form complexes with drug molecules.^[12]

Transdermal Drug Delivery

NMP also functions as a chemical penetration enhancer, facilitating the transdermal delivery of both hydrophilic and hydrophobic drugs.^{[14][15]} It is thought to improve drug transport across the stratum corneum, the primary barrier of the skin.^[15]

Chemical and Polymer Synthesis

In a laboratory setting, NMP is a versatile solvent for a variety of organic reactions, including polymer synthesis.^{[3][16]} It is particularly useful for dissolving a wide range of polymers, such as polyamides, polyimides, and polyvinylidene fluoride (PVDF).^{[1][3]} Its high boiling point allows for reactions to be conducted at elevated temperatures.

Experimental Protocols

General Protocol for Drug Solubility Enhancement

This protocol provides a general framework for determining the solubility enhancement of a drug using NMP. The specific concentrations and analytical methods will need to be adapted

for the particular drug under investigation.

Materials:

- **N-Methylpyrrolidone** (high purity)
- The drug of interest
- Purified water
- Appropriate analytical equipment for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

- Preparation of NMP-Water Co-solvent Mixtures: Prepare a series of NMP-water mixtures at various volume/volume percentages (e.g., 10%, 20%, 30%, 50% NMP).
- Equilibrium Solubility Measurement:
 - Add an excess amount of the drug to vials containing each co-solvent mixture and a control vial with only purified water.
 - Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).
 - After reaching equilibrium, centrifuge the samples to separate the undissolved drug.
 - Carefully withdraw an aliquot from the supernatant and dilute it with an appropriate solvent for analysis.
- Quantification: Analyze the concentration of the dissolved drug in each sample using a validated analytical method.
- Data Analysis: Plot the solubility of the drug as a function of the NMP concentration to determine the extent of solubility enhancement.

General Protocol for Nanoparticle Synthesis

NMP can serve as both a solvent and a reducing agent in the synthesis of metallic nanoparticles.^{[1][17]} This protocol outlines a general method for the synthesis of gold nanostructures.

Materials:

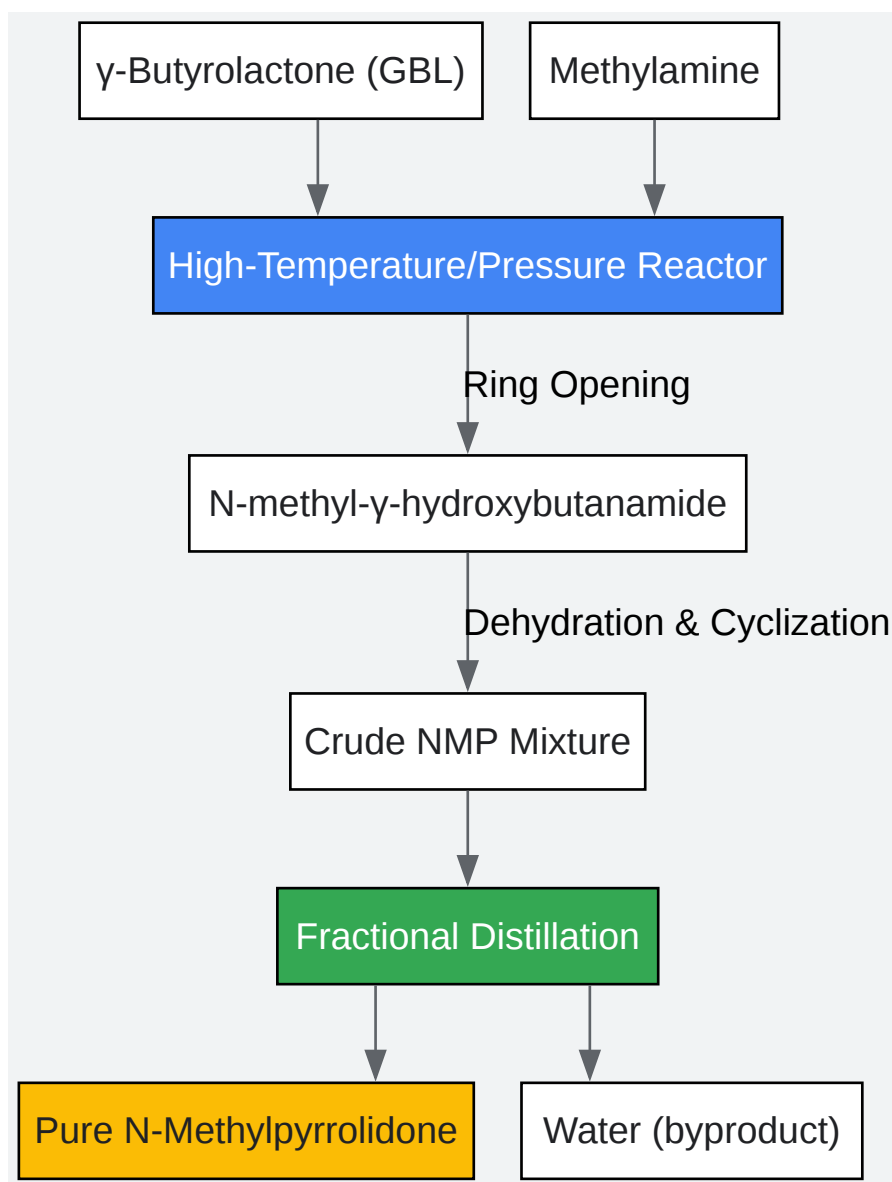
- **N-Methylpyrrolidone** (anhydrous, 99.5% or higher)
- Gold(III) chloride trihydrate ($\text{HAuCl}_4 \cdot 3\text{H}_2\text{O}$)
- Polyvinylpyrrolidone (PVP) as a stabilizing agent (optional)

Procedure:

- **Preparation of Precursor Solution:** Prepare a stock solution of the gold precursor in ultrapure water.
- **Reaction Setup:** In a clean reaction vessel, add a defined volume of NMP.
- **Initiation of Reaction:** Inject the gold precursor solution into the NMP while stirring vigorously at room temperature. The NMP will act as the reducing agent.
- **Stabilization (Optional):** If using a stabilizing agent like PVP, it can be added to the NMP before the gold precursor or after the initial reduction has occurred.
- **Monitoring the Reaction:** The formation of gold nanoparticles can be monitored by observing the color change of the solution and by using UV-Vis spectroscopy to track the appearance of the surface plasmon resonance peak characteristic of gold nanoparticles.
- **Purification:** Once the reaction is complete, the nanoparticles can be purified by centrifugation and redispersion in a suitable solvent to remove any unreacted precursors or byproducts.

Signaling Pathways and Experimental Workflows

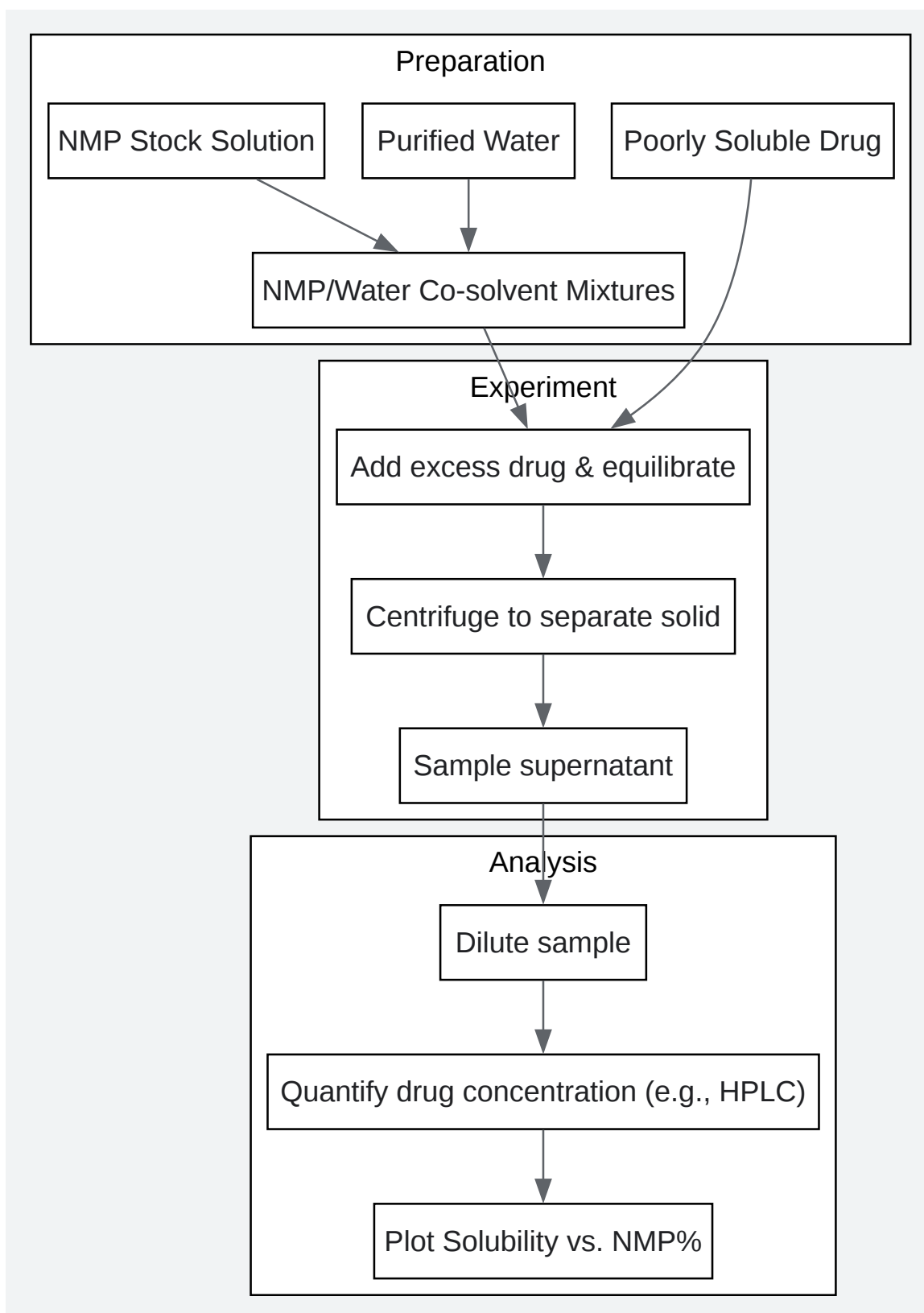
Industrial Synthesis of N-Methylpyrrolidone



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Caption: Industrial synthesis of NMP via the reaction of GBL and methylamine.

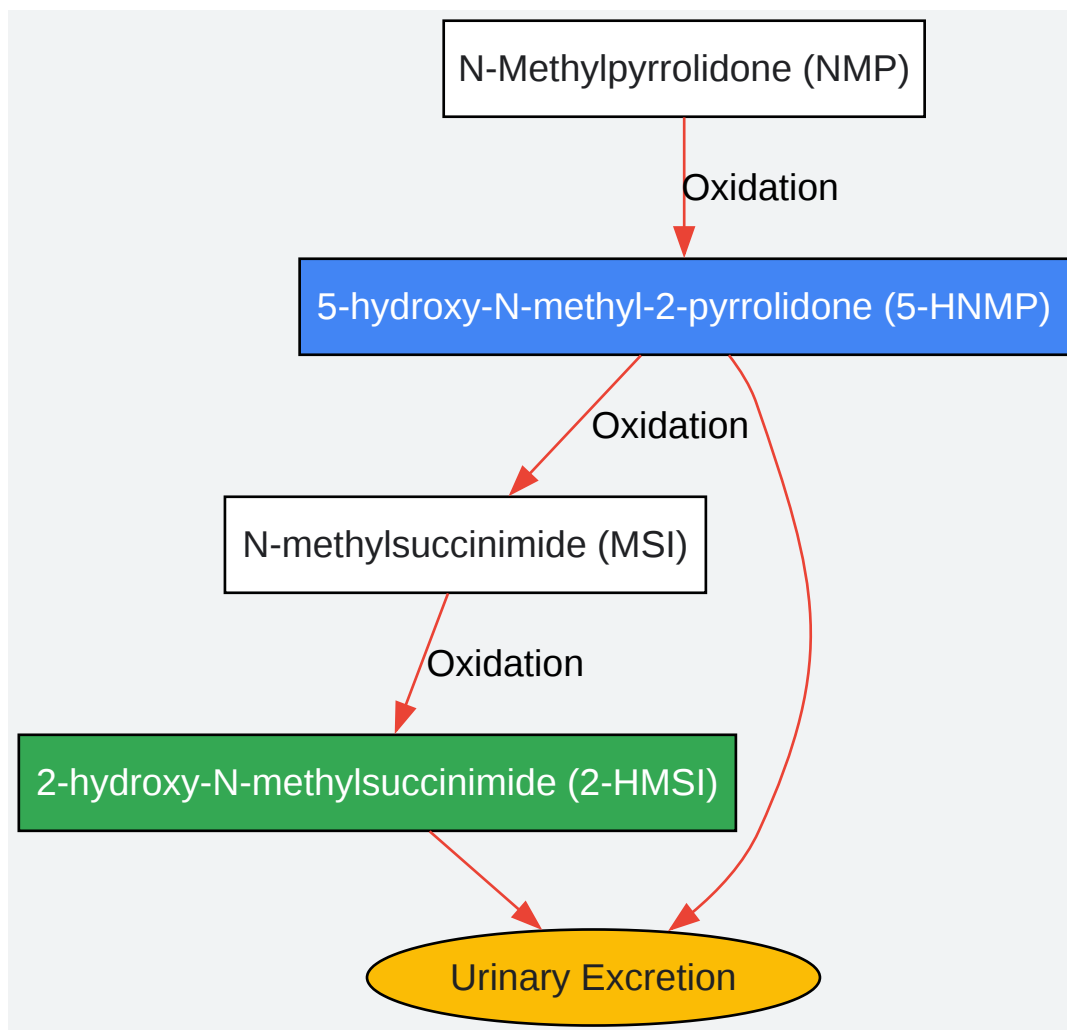
Drug Solubility Enhancement Workflow



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Caption: Workflow for determining drug solubility enhancement using NMP.

Metabolic Pathway of N-Methylpyrrolidone in Humans



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